5-(Diethylamino)-2-hydroxybenzaldehyde
Overview
Description
“5-(Diethylamino)-2-hydroxybenzaldehyde” is a compound that contains a benzaldehyde group, a diethylamino group, and a hydroxy group. The benzaldehyde group consists of a benzene ring with a formyl group (-CHO), which is a carbonyl center bonded to hydrogen. The diethylamino group consists of an amine group bonded to two ethyl groups. The hydroxy group consists of a hydrogen atom bonded to an oxygen atom.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable benzaldehyde derivative with a diethylamino group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of “5-(Diethylamino)-2-hydroxybenzaldehyde” would be characterized by the presence of a benzene ring, which is a cyclic compound with alternating double bonds, providing a high degree of resonance stability. The diethylamino group would likely contribute to the basicity of the compound, while the hydroxy group could contribute to its acidity.Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis. However, the compound could potentially undergo reactions typical of aldehydes, amines, and alcohols.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Diethylamino)-2-hydroxybenzaldehyde” would depend on its molecular structure. The presence of the benzaldehyde group could contribute to its aromaticity, the diethylamino group could make it a weak base, and the hydroxy group could make it a weak acid.Scientific Research Applications
Phosphorescent Material Development
5-(Diethylamino)-2-hydroxybenzaldehyde is utilized in the development of phosphorescent materials. Research indicates that when combined with certain platinum(II) complexes, it contributes to materials that emit yellow to red emissions, with significant quantum yields. Such materials are considered promising for applications in organic light-emitting diodes due to their high thermal stability and preparative accessibility (Zhang et al., 2016).
Chemosensor Development
Another significant application of 5-(Diethylamino)-2-hydroxybenzaldehyde is in the synthesis of chemosensors. Research has demonstrated that compounds derived from it can effectively detect ions like Cu2+ and S2− through color changes. This application is particularly valuable in environmental monitoring and quality control in various industries (Kim et al., 2018).
Organic Synthesis
This compound is also important in organic synthesis. It is involved in the formation of various molecular structures, such as Schiff bases and chromenes, which have potential applications in drug development and material science. The versatility of 5-(Diethylamino)-2-hydroxybenzaldehyde in these reactions underscores its utility in the synthesis of complex organic molecules (Su et al., 2011).
Photophysical Properties Study
Studies also focus on the photophysical properties of derivatives of 5-(Diethylamino)-2-hydroxybenzaldehyde. These investigations explore the excited state intramolecular charge transfer and proton transfer processes in molecules derived from this compound. Understanding these properties is crucial for the development of advanced photonic and electronic materials (Jana et al., 2013).
Catalysis and Antitumor Activities
The compound is also involved in the synthesis of complexes with potential catalytic and antitumor activities. For instance, its derivatives have been used to create oxovanadium(V) and dioxomolybdenum(VI) complexes, which are then studied for their potential applications in catalysis and as antitumor agents (Ta et al., 2019).
Safety And Hazards
Without specific safety data, it’s difficult to provide a detailed safety and hazards analysis. However, as with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
The future directions for research on “5-(Diethylamino)-2-hydroxybenzaldehyde” would likely depend on its potential applications. These could include its use as a building block in the synthesis of more complex molecules, or its potential biological activity.
properties
IUPAC Name |
5-(diethylamino)-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-12(4-2)10-5-6-11(14)9(7-10)8-13/h5-8,14H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSMPHMHBQPOJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513363 | |
Record name | 5-(Diethylamino)-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60513363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Diethylamino)-2-hydroxybenzaldehyde | |
CAS RN |
58537-79-4 | |
Record name | 5-(Diethylamino)-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60513363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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